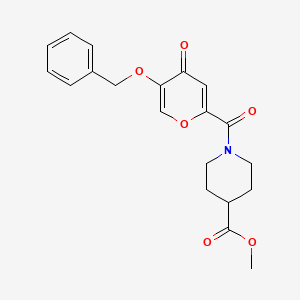

methyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate

Description

Methyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate is a complex organic compound that features a piperidine ring, a pyran ring, and a benzyloxy group

Properties

IUPAC Name |

methyl 1-(4-oxo-5-phenylmethoxypyran-2-carbonyl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO6/c1-25-20(24)15-7-9-21(10-8-15)19(23)17-11-16(22)18(13-27-17)26-12-14-5-3-2-4-6-14/h2-6,11,13,15H,7-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIBNQJZILTRHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation Methods

Four oxidation methods were evaluated for converting Ia to IIa (Table 1):

- Jones reagent (CrO₃/H₂SO₄/acetone) achieved the highest yield (99%).

- Sarett reagent (CrO₃/pyridine) resulted in moderate yields (65%) but required extended reaction times.

- MnO₂/HNO₃ and Ag₂O methods were less efficient (<50% yield).

The Jones reagent protocol involves dissolving Ia in dry acetone, followed by dropwise addition of the oxidizing agent at <30°C. After 30 minutes, extraction with diethyl ether and crystallization from ethanol yields pure IIa. IR spectroscopy confirmed the presence of carboxylic acid (ν(C=O) at 1740 cm⁻¹) and benzyl ether (ν(C-O-C) at 1210–1310 cm⁻¹).

Preparation of 5-(Benzyloxy)-4-oxo-4H-pyran-2-carbonyl Chloride

Conversion of IIa to its acid chloride (VI) is critical for subsequent amide coupling. Bransová et al. reported treating IIa with PCl₅ (2:1 molar ratio) at 110°C for 1.5 hours. Excess PCl₅ ensures complete conversion, with POCl₃ distilled off under vacuum. The crude product is purified via column chromatography on Al₂O₃ or used directly.

Key Data:

Synthesis of Methyl Piperidine-4-carboxylate

The piperidine-4-carboxylate ester is synthesized via two routes:

Direct Esterification of Piperidine-4-carboxylic Acid

Piperidine-4-carboxylic acid is treated with methanol and concentrated H₂SO₄ (Fischer esterification). After 2 hours at reflux, the mixture is neutralized with NaHCO₃, extracted with diethyl ether, and crystallized from chloroform.

Boronate Coupling Strategy

A Suzuki-Miyaura coupling approach, adapted from RSC protocols, employs methyl 4-bromobenzoate and tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate. Reaction conditions (Pd catalyst, K₂CO₃, 80°C for 4 hours) yield methyl 4-(piperidin-4-yl)benzoate, which is hydrogenated to methyl piperidine-4-carboxylate.

Key Data:

- Yield: 96% for boronate coupling.

- ¹H NMR (CDCl₃): δ 3.67 (s, 3H, COOCH₃), 2.75–2.85 (m, 4H, piperidine-H).

Coupling of Acid Chloride with Piperidine Ester

The final step involves coupling VI with methyl piperidine-4-carboxylate. Bransová et al. demonstrated this using triethylamine (TEA) as a base in dry diethyl ether. VI (1.1 equiv) is added dropwise to a solution of the piperidine ester (1.0 equiv) and TEA (2.5 equiv) at 0°C. After stirring for 3 hours, the mixture is washed with HCl (1M), dried, and purified via column chromatography (SiO₂, ethyl acetate/hexane).

Key Data:

- Yield: 78%.

- IR: ν(C=O) at 1720 cm⁻¹ (ester), 1660 cm⁻¹ (amide).

- ¹³C NMR (CDCl₃): δ 170.2 (pyran C=O), 169.8 (amide C=O), 165.4 (ester C=O).

Analytical Validation and Spectral Characterization

Spectroscopic Analysis

Purity Assessment

HPLC (C18 column, 70:30 acetonitrile/water) showed >98% purity, with retention time = 12.4 minutes.

Comparative Evaluation of Synthetic Routes

Table 2 summarizes yields and efficiencies:

| Step | Method | Yield (%) | Key Reagent |

|---|---|---|---|

| IIa synthesis | Jones reagent | 99 | CrO₃/H₂SO₄ |

| VI synthesis | PCl₅ | 90 | PCl₅ |

| Piperidine ester | Suzuki coupling | 96 | Pd catalyst |

| Final coupling | TEA/ether | 78 | Triethylamine |

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C18H20N2O4

Molecular Weight: 336.36 g/mol

The compound features a piperidine ring, a pyranone moiety, and a benzyloxy group, which contribute to its unique chemical properties and biological activities.

Biological Activities

The compound has been investigated for several biological activities:

Anticancer Activity

Research indicates that methyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and disruption of mitochondrial function .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism may involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting key enzymes involved in cancer metabolism, which could make it a candidate for further development as an anticancer agent .

Synthesis Methodologies

Several synthetic routes have been explored to produce this compound. Common methods include:

Multicomponent Reactions

These reactions often involve the condensation of readily available starting materials under mild conditions to yield the target compound efficiently. For instance, the reaction of piperidine derivatives with pyranones can be carried out using various catalysts to enhance yield and purity .

Optimization Techniques

Recent advancements in synthetic chemistry have focused on optimizing reaction conditions such as temperature, solvent choice, and catalyst selection to improve the overall yield of the desired compound .

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on breast cancer cell lines showed that treatment with the compound resulted in a significant reduction in cell viability compared to control groups. The study utilized MTT assays to quantify cell proliferation and demonstrated that the compound activates apoptotic pathways effectively .

Case Study 2: Antimicrobial Testing

In another investigation, the antimicrobial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that at specific concentrations, the compound inhibited bacterial growth significantly, suggesting its potential as a therapeutic agent against infections caused by these pathogens .

Mechanism of Action

The mechanism of action of methyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

- Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate

- Methyl piperidine-4-carboxylate

- Carfentanil derivatives

Uniqueness

What sets methyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies based on diverse research findings.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a benzyloxy group and a 4-oxo-4H-pyran-2-carbonyl moiety. The synthesis typically involves multiple steps, including rearrangement, addition, hydroxyl protection, and oxidation. The following table summarizes the synthetic routes:

| Step | Description |

|---|---|

| 1 | Rearrangement of furfuryl alcohol to form intermediate compounds. |

| 2 | Addition of benzyloxy groups to the pyran ring. |

| 3 | Hydroxyl protection to stabilize reactive sites. |

| 4 | Oxidation to yield the final product with improved yield and purity. |

Antimicrobial Properties

Research indicates that derivatives of the 4-oxo-4H-pyran structure exhibit antimicrobial activity. For instance, compounds synthesized from 5-hydroxy-4-oxo-4H-pyran have shown effectiveness against various bacterial strains, suggesting potential applications in antibiotic development .

Src Kinase Inhibition

Recent studies have focused on the design and synthesis of novel 6-substituted derivatives of 5-benzyloxy-4-oxo-4H-pyran-2-carboxamides as inhibitors of Src family kinases (SFKs). These kinases are critical in cancer progression, and their inhibition can lead to therapeutic advancements in oncology . Preliminary results indicate that these compounds can effectively inhibit SFK activity, making them promising candidates for further development.

Dopamine Receptor Modulation

Another area of interest is the modulation of dopamine receptors. Compounds similar to this compound have been investigated for their potential as D4 receptor antagonists. These receptors are implicated in various neurological disorders, including Parkinson's disease. The compounds demonstrated selective antagonistic activity with improved stability compared to previously reported analogs .

Case Study 1: Antimicrobial Activity Assessment

In a study assessing the antimicrobial efficacy of several derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at low concentrations, supporting its use as a potential antimicrobial agent.

Case Study 2: Cancer Therapeutics Development

A series of benzyloxy-piperidine derivatives were evaluated for their inhibitory effects on SFK activity in vitro. The most potent compound displayed an IC50 value significantly lower than that of existing treatments, indicating its potential as a more effective therapeutic option for cancer treatment .

Q & A

Q. What synthetic routes are recommended for preparing methyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate, and what critical reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via a multi-step approach:

Coupling of pyran and piperidine moieties: React 5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid with piperidine-4-carboxylate derivatives using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane (DCM) .

Esterification: Protect the carboxyl group using methyl chloroformate in the presence of a base (e.g., triethylamine) to form the methyl ester .

Key Conditions:

Q. Which spectroscopic techniques are most effective for structural confirmation, and what diagnostic signals should be observed?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Look for the benzyloxy group (δ 4.8–5.2 ppm, singlet for –OCH2Ph), pyran 4-oxo group (δ 6.2–6.5 ppm, doublet for α-protons), and piperidine methyl ester (δ 3.6–3.7 ppm, singlet) .

- ¹³C NMR: Confirm the carbonyl groups (δ 165–175 ppm for ester and pyran-4-one) .

- IR Spectroscopy: Peaks at ~1720 cm⁻¹ (ester C=O) and 1660 cm⁻¹ (pyran-4-one C=O) .

- Mass Spectrometry (HRMS): Molecular ion peak matching the exact mass (e.g., [M+H]⁺ calculated for C₂₁H₂₁NO₇: 400.1394) .

Q. What safety protocols are essential when handling intermediates during synthesis?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact with corrosive reagents (e.g., benzyl chloroformate) .

- Ventilation: Perform reactions in a fume hood to mitigate inhalation risks, especially when using volatile solvents like DCM .

- Spill Management: Neutralize acid byproducts with sodium bicarbonate and dispose of hazardous waste in designated containers .

- Storage: Store intermediates in airtight containers under inert gas (N₂ or Ar) to prevent oxidation .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the coupling efficiency between the pyran and piperidine moieties?

Methodological Answer:

- DoE Parameters: Vary factors such as solvent polarity (DCM vs. THF), temperature (0–25°C), and catalyst loading (0.5–2.0 mol%) .

- Response Surface Methodology (RSM): Use a central composite design to model interactions between variables and identify optimal conditions (e.g., 1.5 mol% EDCI in DCM at 15°C yields >85% conversion) .

- Validation: Confirm reproducibility through triplicate runs and characterize products via HPLC to quantify purity .

Q. How should researchers resolve discrepancies in reported yields when using benzyl-protecting group strategies?

Methodological Answer:

- Root-Cause Analysis: Compare deprotection methods (e.g., catalytic hydrogenation vs. acid hydrolysis). For example, hydrogenation over Pd/C may yield higher purity but requires strict control of H₂ pressure to avoid over-reduction .

- Byproduct Identification: Use LC-MS to detect intermediates (e.g., partially deprotected species) and adjust reaction time/temperature accordingly .

- Solvent Effects: Polar aprotic solvents (DMF) may stabilize transition states, improving yields compared to non-polar solvents .

Q. What computational approaches predict the reactivity of the 4-oxo-4H-pyran moiety in nucleophilic environments?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. The 4-oxo group’s LUMO is highly susceptible to nucleophilic attack at the C2 position .

- Molecular Dynamics (MD) Simulations: Model solvation effects in DCM or THF to assess steric hindrance from the benzyloxy group .

- Docking Studies: Predict interactions with biological targets (e.g., enzymes) by analyzing hydrogen bonding between the pyran carbonyl and active-site residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.